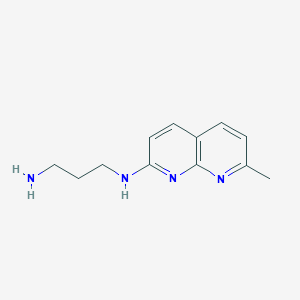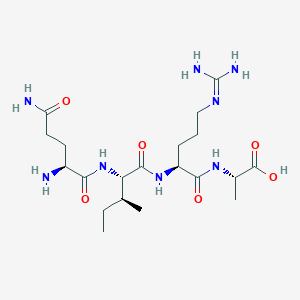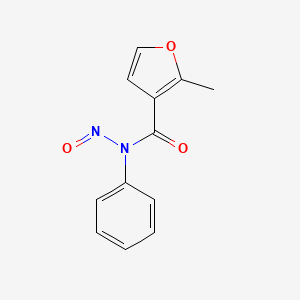![molecular formula C8H16BrNO2 B12528904 2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide CAS No. 828272-21-5](/img/structure/B12528904.png)
2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide is a chemical compound with a complex structure that includes an oxazine ring and a hydrobromide salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide typically involves the reaction of 2-methylpropan-2-ol with an appropriate oxazine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The hydrobromide salt is then formed by reacting the oxazine compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds.
Substitution: The oxazine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxazine derivatives.
科学的研究の応用
2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide involves its interaction with specific molecular targets. The oxazine ring can interact with enzymes and receptors, leading to various biological effects. The hydrobromide salt enhances its solubility and stability, facilitating its use in different applications.
類似化合物との比較
Similar Compounds
- 2-[2,3-bis[(2-methylpropan-2-yl)oxy]propoxy]-2-methylpropane
- 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethanol
Uniqueness
2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide is unique due to its specific oxazine ring structure and the presence of the hydrobromide salt. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
828272-21-5 |
|---|---|
分子式 |
C8H16BrNO2 |
分子量 |
238.12 g/mol |
IUPAC名 |
2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide |
InChI |
InChI=1S/C8H15NO2.BrH/c1-8(2,3)11-7-9-5-4-6-10-7;/h4-6H2,1-3H3;1H |
InChIキー |
HYGYHNGFHNGPQK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=NCCCO1.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9,9'-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene}](/img/structure/B12528843.png)
![1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene](/img/structure/B12528846.png)

![4,4'-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline)](/img/structure/B12528862.png)
![[1,1'-Biphenyl]-4-ylcarbamyl chloride](/img/structure/B12528866.png)
![Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate](/img/structure/B12528871.png)

![4-(Prop-2-en-1-yl)tricyclo[4.2.1.0~2,5~]nonan-3-one](/img/structure/B12528880.png)


![1-(2-Pyridyl)-3-[(1R)-1-phenyl-1-methoxyethyl]-5-methyl-1H-pyrazole](/img/structure/B12528907.png)
![1,1'-{1-[4-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12528908.png)
![2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate](/img/structure/B12528910.png)
